
Benzyl-PEG4-acid
Overview
Description
Benzyl-PEG4-acid is a polyethylene glycol (PEG) derivative containing a benzyl protecting group and a carboxylic acid group. This compound is primarily used as a PEG linker in various chemical and biological applications. The benzyl group serves as an alcohol protecting group, which can be removed via hydrogenolysis, while the carboxylic acid group can react with primary amine groups to form stable amide bonds .
Mechanism of Action
Target of Action
Benzyl-PEG4-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the target protein of the PROTAC .
Mode of Action
This compound, as a linker in PROTACs, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The carboxylic acid group of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This allows the PROTAC to bind both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. The E3 ubiquitin ligase then ubiquitinates the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When a PROTAC brings the E3 ubiquitin ligase and the target protein together, the target protein is ubiquitinated. This acts as a signal for the 26S proteasome, a large protein complex, to degrade the ubiquitinated protein .
Pharmacokinetics
The pegylation of the linker (the inclusion of a polyethylene glycol chain) is known to improve the solubility and stability of the protac, potentially enhancing its bioavailability
Result of Action
The result of the action of this compound, as part of a PROTAC, is the selective degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the amide bond formed by the carboxylic acid group Additionally, the presence of different enzymes in the cellular environment can influence the efficacy of the PROTAC
Biochemical Analysis
Biochemical Properties
Benzyl-PEG4-acid is involved in the synthesis of PROTACs, which are molecules designed to target proteins for degradation . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a PEG-based linker, plays a significant role in this process .
Cellular Effects
The hydrophilic nature of this compound, due to the PEG spacer, increases solubility in aqueous media . This property is beneficial in cellular environments, as it decreases aggregation and increases solubility of the molecules it is attached to . This can influence cell function by affecting the distribution and effectiveness of these molecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the formation of PROTACs . The carboxylic acid group of this compound can react with primary amine groups to form a stable amide bond . This reaction is crucial in the synthesis of PROTACs, which are designed to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
This suggests that this compound likely remains stable over time in laboratory settings, maintaining its effectiveness in the synthesis of PROTACs .
Dosage Effects in Animal Models
Given its role in the synthesis of PROTACs, the dosage would likely influence the degree of target protein degradation .
Metabolic Pathways
As a component in the synthesis of PROTACs, it could indirectly influence various metabolic pathways through the degradation of target proteins .
Transport and Distribution
This compound, as a PEG-based compound, is hydrophilic and thus highly soluble in aqueous environments . This property likely facilitates its transport and distribution within cells and tissues .
Subcellular Localization
Given its role in the synthesis of PROTACs, it is likely to be found wherever these molecules exert their effects, which could include various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG4-acid can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with PEG4 under specific conditions to introduce the benzyl protecting group. The carboxylic acid group is then introduced through further chemical modifications .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction with Benzyl Alcohol: Introduction of the benzyl group.
Carboxylation: Introduction of the carboxylic acid group.
Purification: Techniques like crystallization or chromatography to achieve high purity
Types of Reactions:
Reduction: The benzyl group can be reduced to form the corresponding alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for amide bond formation
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Benzyl alcohol.
Substitution Products: Amides, esters
Scientific Research Applications
Benzyl-PEG4-acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzyl-PEG3-acid: Similar structure but with one less ethylene glycol unit.
Benzyl-PEG5-acid: Similar structure but with one more ethylene glycol unit.
Benzyl-PEG4-amine: Contains an amine group instead of a carboxylic acid group .
Uniqueness: Benzyl-PEG4-acid is unique due to its specific length of the PEG chain, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its solubility in both aqueous and organic solvents, making it highly versatile for various applications. Additionally, the presence of both benzyl and carboxylic acid groups allows for selective protection and functionalization, which is crucial in complex synthetic processes .
Properties
IUPAC Name |
3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c17-16(18)6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPTVPWFDQWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246087 | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127457-64-1 | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127457-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine](/img/structure/B1666709.png)
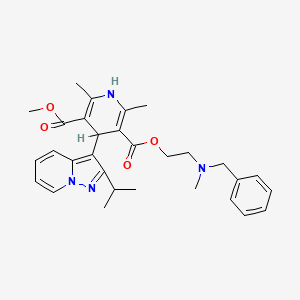

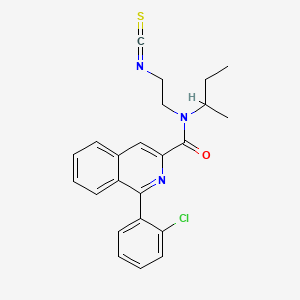
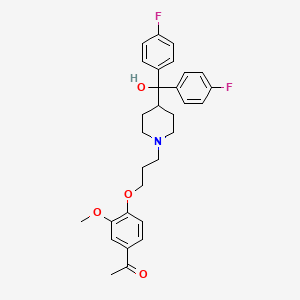
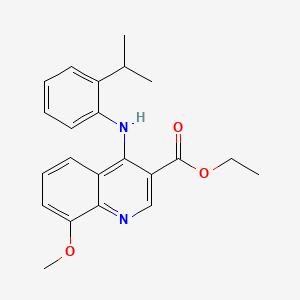
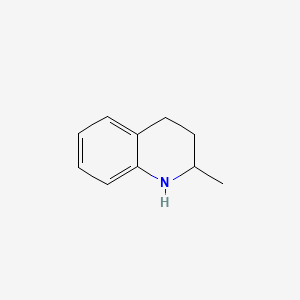
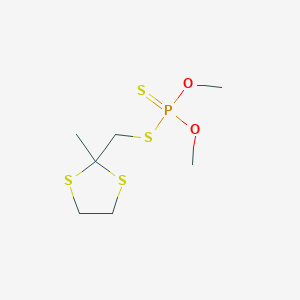
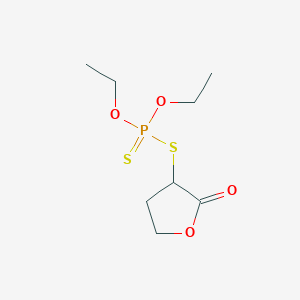
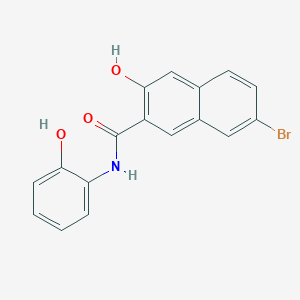
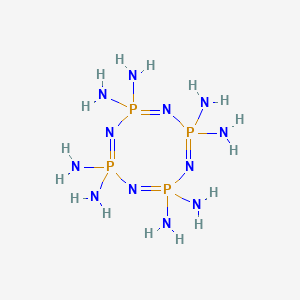
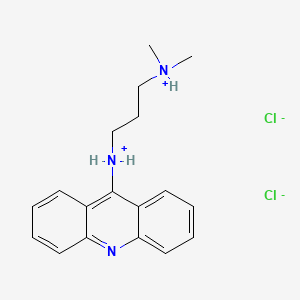
![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)
